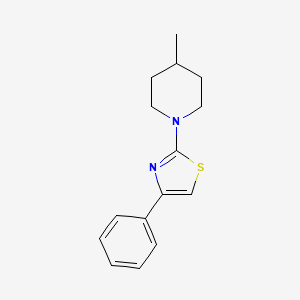

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a 4-methylpiperidin-1-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpiperidine with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Análisis De Reacciones Químicas

1.1. Formation of the Thiazole Core

The synthesis begins with the construction of the 4-phenylthiazole framework. A typical approach involves the reaction of a thiourea with a ketone or aldehyde under cyclization conditions. For example:

-

Acetophenone + Thiourea + Iodine : This combination cyclizes to form 2-amino-4-phenylthiazole (I ), a common intermediate .

-

Coupling with Diazonium Salts : The amino group in I can react with diazonium salts (e.g., from aniline) to introduce substituents, though this step may not directly apply to the target compound .

Analytical Characterization

The compound is typically characterized using spectroscopic and chromatographic techniques:

2.1. Spectroscopic Data

2.2. Physical Data

| Property | Value/Range |

|---|---|

| Crystallization | Ethanol or DMF |

| Melting Point | Varies by substituent |

| Solubility | DMSO, THF, ethyl acetate |

3.1. Biological Activity

While direct data for the target compound is unavailable, analogous thiazole derivatives exhibit:

-

Anticancer Activity : IC₅₀ values as low as 2.01 µM against HT29 cells .

-

Antibacterial Effects : Potent activity against MRSA via inhibition of cell wall synthesis .

-

Enzyme Inhibition : Selective BuChE inhibition (IC₅₀ = 75.12 µM) .

3.2. Structural Activity Relationships (SAR)

-

Substituent Effects : Lipophilic groups (e.g., –CH₃) enhance binding to hydrophobic pockets in targets .

-

Hydrogen Bonding : Amide protons (δ ~13.5 ppm) participate in intermolecular interactions .

Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | Forms core structure directly | Requires halide catalysts |

| Cross-Coupling | Introduces diverse substituents | High cost of catalysts |

| One-Pot Synthesis | Simplified workup | Limited to hydrazine groups |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole displayed potent activity against various multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1.17 µg/mL |

| Compound B | Vancomycin-resistant Enterococcus | 1.56 µg/mL |

| Compound C | E. coli | 12 µg/mL |

These findings suggest that This compound may serve as a lead compound for developing new antibiotics.

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer properties. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Treatment of Metabolic Disorders

The compound has potential applications in treating metabolic disorders such as type 2 diabetes and obesity by inhibiting enzymes involved in glucocorticoid metabolism . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.

Neurological Disorders

Given its ability to cross the blood-brain barrier, This compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and mild cognitive impairment .

Case Studies

- Study on Antibacterial Efficacy : A series of phenylthiazoles were synthesized and tested against MRSA. The study found that certain derivatives exhibited rapid bactericidal activity, outperforming traditional antibiotics like vancomycin .

- Anticancer Research : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines in vitro, suggesting that similar thiazole derivatives could be effective in cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole: shares structural similarities with other piperidine and thiazole derivatives.

Piperidine Derivatives: Compounds like 4-methylpiperidine and its analogs.

Thiazole Derivatives: Compounds such as 2-phenylthiazole and its substituted forms.

Uniqueness: The unique combination of the piperidine and thiazole moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole is a synthetic compound that incorporates a thiazole ring and a piperidine moiety, specifically 4-methylpiperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in neuropharmacological contexts.

Antiparasitic Activity

Research has highlighted the antiparasitic properties of thiazole derivatives, including this compound. A study indicated that compounds with similar structures exhibited significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, certain analogues showed complete cures, suggesting that modifications to the thiazole framework could enhance efficacy against this disease .

Enzyme Inhibition

Compounds containing thiazole rings have also been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which can improve cognitive function. In vitro studies have shown that several thiazole derivatives exhibit promising AChE inhibitory activities, with IC50 values indicating effective inhibition at low concentrations .

Case Study 1: Antitrypanosomal Efficacy

In a comparative study involving various thiazole derivatives, this compound was evaluated for its efficacy against T. brucei. The results demonstrated that this compound exhibited significant antiparasitic activity, achieving an EC50 value comparable to leading antitrypanosomal agents. The compound's mechanism of action is believed to involve disruption of the parasite's metabolic processes .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of thiazole derivatives, including this compound. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential utility in treating neurodegenerative conditions. The protective effects were attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

Research Findings

Propiedades

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-12-7-9-17(10-8-12)15-16-14(11-18-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANYZYCCNODOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.